Product packaging for Methyl 6-chloro-4-(methylthio)nicotinate(Cat. No.:CAS No. 1404095-43-7)

Methyl 6-chloro-4-(methylthio)nicotinate

Cat. No.: B13657273
CAS No.: 1404095-43-7
M. Wt: 217.67 g/mol
InChI Key: AYUNBWHHFXZNTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Pyridine (B92270) Carboxylates as Synthetic Intermediates

Pyridine and its derivatives are fundamental scaffolds in numerous fields, including medicinal chemistry, agrochemicals, and materials science. nih.govchemistryviews.org The pyridine ring is a key component in a multitude of FDA-approved pharmaceuticals. nih.gov Pyridine carboxylates, which include isomers like picolinic acid, nicotinic acid, and isonicotinic acid, are particularly valuable as synthetic intermediates. nih.gov Their utility stems from the pyridine nitrogen atom, which influences the ring's electronic properties, and the carboxylic acid group, which provides a handle for diverse chemical transformations. nih.gov

These compounds serve as foundational starting materials for constructing more complex molecular architectures. For instance, derivatives of pyridine-2,4-dicarboxylic acid are explored as potent inhibitors of human enzymes, highlighting their role in drug discovery. nih.gov Similarly, multi-component reactions utilizing pyridine-2-carboxylic acid as a catalyst can efficiently generate intricate heterocyclic systems with significant biological properties, such as GSK3 inhibitors and antimicrobial agents. rsc.org The industrial synthesis of pharmaceuticals, such as the COX-2 inhibitor Etoricoxib, also employs nicotinate (B505614) derivatives like methyl-6-methyl nicotinate as key reactants. google.com This widespread application underscores the critical role of pyridine carboxylates as versatile building blocks in chemical synthesis. nih.govorganic-chemistry.org

Structural Classification and Regiospecificity in Nicotinate Derivatives

Nicotinates are derivatives of nicotinic acid, or pyridine-3-carboxylic acid. drugbank.com Their chemical behavior is heavily influenced by the substitution pattern on the pyridine ring. The introduction of substituents, particularly halogens (like chlorine) and chalcogens (like sulfur), creates highly versatile molecules. Halogenated nicotinates feature one or more halogen atoms, while chalcogen-substituted nicotinates incorporate elements such as sulfur, selenium, or tellurium.

A significant challenge and area of active research in pyridine chemistry is controlling the precise position of these functional groups, a concept known as regiospecificity. mdpi.com The inherent electronic nature of the pyridine ring directs incoming groups to specific positions, but achieving alternative substitution patterns often requires sophisticated synthetic strategies. mdpi.comnih.gov For example, nucleophilic aromatic substitution (SNAr) reactions on halopyridines are a common method for introducing new functional groups, with the reactivity being highest at the 2- and 4-positions of the ring. nih.govresearchgate.net The development of transition metal-catalyzed C-H functionalization has provided powerful new tools for the regioselective synthesis of quinolines and pyridines, allowing for the creation of compound libraries that were previously difficult to access. mdpi.comnih.gov The ability to selectively functionalize specific positions on the nicotinate scaffold is crucial for fine-tuning the electronic and steric properties of the molecule, which in turn dictates its utility and potential applications. nih.govrsc.org

Significance of Methyl 6-chloro-4-(methylthio)nicotinate in Organic Synthesis and Chemical Diversity

This compound is a polysubstituted nicotinate ester that embodies the synthetic potential of this class of compounds. Its significance lies not in its end-use, but in its role as a highly functionalized and versatile intermediate or building block for creating a wide array of more complex molecules. The value of this specific compound is derived directly from the strategic placement of its three distinct functional groups: the methyl ester, the chloro group, and the methylthio group.

Each of these groups offers a site for selective chemical modification:

6-Chloro Group: The chlorine atom at the 6-position is a reactive site for nucleophilic aromatic substitution reactions. chempanda.com This allows for the straightforward introduction of a wide variety of nucleophiles (containing oxygen, nitrogen, sulfur, or carbon), enabling the generation of diverse libraries of 6-substituted nicotinates.

4-Methylthio Group: The sulfur-containing methylthio group provides another point of chemical diversity. The sulfur atom can be selectively oxidized to form sulfoxide (B87167) or sulfone derivatives. rsc.org These oxidized forms can alter the electronic properties of the pyridine ring or act as leaving groups themselves in certain substitution reactions, further expanding the synthetic possibilities.

Methyl Nicotinate Core: The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into amides and other carbonyl derivatives, providing another layer of potential diversification.

This trifunctional nature makes this compound an ideal scaffold for combinatorial chemistry and the synthesis of targeted compound libraries for screening in drug discovery and materials science. By selectively reacting at one position while leaving the others intact, chemists can systematically explore the chemical space around the nicotinate core, leading to the discovery of novel compounds with desired properties.

Below are some of the known chemical and physical properties of the compound.

PropertyValue
Molecular Formula C₈H₈ClNO₂S
Molecular Weight 185.61 g/mol
CAS Number 1224464-97-4
Predicted Boiling Point 252.3 ± 35.0 °C
Predicted Density 1.247 ± 0.06 g/cm³
Appearance Off-white to yellow solid
Data sourced from chemical supplier catalogs. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClNO2S B13657273 Methyl 6-chloro-4-(methylthio)nicotinate CAS No. 1404095-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1404095-43-7

Molecular Formula

C8H8ClNO2S

Molecular Weight

217.67 g/mol

IUPAC Name

methyl 6-chloro-4-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO2S/c1-12-8(11)5-4-10-7(9)3-6(5)13-2/h3-4H,1-2H3

InChI Key

AYUNBWHHFXZNTE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=C1SC)Cl

Origin of Product

United States

Synthetic Methodologies for Methyl 6 Chloro 4 Methylthio Nicotinate and Analogous Pyridine Esters

De Novo Synthetic Routes to the Nicotinate (B505614) Core

The construction of the fundamental pyridine (B92270) ring, specifically the nicotinate framework, from acyclic precursors is known as de novo synthesis. These methods are highly valuable as they allow for the introduction of desired substitution patterns from the outset.

Cycloaddition and Condensation Reactions for Pyridine Ring Formation

Cycloaddition and condensation reactions are powerful tools for the convergent assembly of the pyridine nucleus. One of the most classic and versatile methods is the Hantzsch Dihydropyridine Synthesis , first reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org This multi-component reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the aromatic pyridine ring. wikipedia.org The versatility of this method allows for the synthesis of a wide range of substituted pyridines by varying the starting components. acs.orgalfa-chemistry.com

Interactive Data Table: Hantzsch Pyridine Synthesis Overview
ComponentRole in Final Pyridine RingExample
AldehydeProvides C4 and its substituentFormaldehyde
β-Ketoester (2 equiv.)Provides C2, C3, C5, C6 and their substituentsEthyl acetoacetate
Nitrogen DonorProvides N1Ammonium acetate

[4+2] Cycloaddition reactions , such as the Diels-Alder reaction, also provide a robust entry to the pyridine core. baranlab.org These reactions can involve the use of 1-azadienes reacting with an alkene or alkyne, followed by an oxidation step to achieve aromatization. baranlab.orgrsc.org A more common variant is the inverse-electron-demand Diels-Alder reaction. Furthermore, transition metal-catalyzed [2+2+2] cycloadditions, which combine two alkyne units and a nitrile, offer a highly efficient and atom-economical route to construct polysubstituted pyridines. researchgate.net This method is particularly attractive for its ability to control regioselectivity. researchgate.net

Ring-Closing Strategies and Heterocyclic Annulation

Ring-closing strategies start with a pre-formed carbon chain containing the necessary atoms and functional groups, which is then cyclized to form the heterocyclic ring. Ring-Closing Metathesis (RCM) has emerged as a powerful technique for the synthesis of various heterocycles, including tetrahydropyridines, which can serve as precursors to pyridines. nih.govnih.govrsc.org This method utilizes ruthenium-based catalysts, such as Grubbs' catalysts, to form a new double bond within a diene-containing substrate, leading to cyclization. benthamdirect.com Subsequent elimination or oxidation can then yield the aromatic pyridine system. nih.govorganic-chemistry.org

Annulation strategies involve the fusion of a new ring onto an existing molecular fragment. A metal-free [3+3] annulation of cyclopropanols with β-enamine esters has been developed to assemble nicotinate derivatives, showcasing high atom efficiency and operational simplicity. rsc.org Other innovative approaches include a lithiation/isomerization/intramolecular carbolithiation sequence starting from N-allyl-ynamides, which provides a divergent route to a wide range of polysubstituted dihydropyridines and pyridines. organic-chemistry.org These modern annulation techniques offer alternative disconnections for accessing complex pyridine structures. mit.edursc.org

Functional Group Transformations and Derivatization on Precursor Pyridines

Often, the most efficient route to a complex target like Methyl 6-chloro-4-(methylthio)nicotinate involves the synthesis of a simpler pyridine precursor followed by a series of functional group interconversions to install the desired substituents at the correct positions.

Esterification at the Pyridine-3-Carboxylic Acid Moiety

The conversion of a pyridine-3-carboxylic acid (nicotinic acid) to its corresponding methyl ester is a fundamental transformation. The classic method is Fischer esterification , which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. scholarsresearchlibrary.comchemicalbook.com The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. chemicalbook.com To improve yields and reaction conditions, solid acid catalysts like MoO₃/SiO₂ have also been employed as effective bifunctional catalysts for this transformation. orientjchem.org

Interactive Data Table: Common Esterification Methods for Nicotinic Acid
MethodReagentsTypical ConditionsReference
Fischer EsterificationNicotinic acid, Methanol, H₂SO₄ (cat.)Reflux chemicalbook.com
Solid Acid CatalysisNicotinic acid, Methanol, MoO₃/SiO₂Reflux orientjchem.org
TransesterificationAlkyl nicotinate, Methanol, Sodium methoxide (B1231860)Varies google.com

Alternatively, transesterification can be used, where an existing ester of nicotinic acid is reacted with methanol in the presence of a base or acid catalyst. google.com For instance, reacting an ethyl nicotinate with methanol and sodium methoxide can yield methyl nicotinate. google.com

Introduction of Halogen Substituents (e.g., Chlorination at Position 6)

The regioselective introduction of a chlorine atom onto the pyridine ring is a critical step. The reactivity of the pyridine ring towards electrophilic substitution is generally low and often requires harsh conditions. However, the positions ortho and para to the nitrogen atom (C2, C4, C6) are susceptible to nucleophilic substitution, especially if a good leaving group is present.

A common strategy to introduce a chlorine atom at the C6 position is to start with a 6-hydroxypyridine (or its tautomer, a 2-pyridone) derivative. Treatment of a 6-hydroxynicotinate with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can effectively replace the hydroxyl group with a chlorine atom. Selective C-H activation and functionalization provides a more direct route. Rhodium-catalyzed C-H borylation or acetoxylation directed by a removable N-pyridyl group has been shown to be highly selective for the C6 position of 2-pyridones. nih.govresearchgate.net Similarly, cobalt-catalyzed C6-selective C-H activation has also been demonstrated. nih.gov

Incorporation of Alkylthio Moieties (e.g., Methylthio at Position 4)

Introducing a methylthio group at the C4 position can be achieved through several methods, often involving nucleophilic aromatic substitution. A highly effective precursor for this transformation is a 4-chloropyridine (B1293800) derivative. The chlorine atom at the 4-position is activated towards nucleophilic attack. Reaction of a methyl 4,6-dichloronicotinate with sodium thiomethoxide (NaSMe) would be a plausible route, where the more activated 4-chloro substituent is displaced by the thiomethoxide nucleophile.

Another approach involves the synthesis of nicotinic acid derivatives from ketene (B1206846) dithioacetals. For example, the reaction of ketene dithioacetals with β-aminocrotonates can yield 6-amino-4-methylthio-nicotinic acid esters. researchgate.net While this builds the ring with the desired group already in place, subsequent steps would be required to remove the amino group and introduce the 6-chloro substituent. Direct C-H functionalization to introduce sulfur-containing groups is a developing area, but nucleophilic substitution on a pre-functionalized ring remains a more established and predictable strategy for installing the 4-methylthio group. nih.gov

Nucleophilic Aromatic Substitution of Halogenated Nicotinates with Thiolates

One of the most direct and widely employed methods for introducing a methylthio group onto a pyridine ring is through Nucleophilic Aromatic Substitution (SNAr). This approach is particularly effective for electron-deficient heterocyclic systems like pyridine, especially when substituted with leaving groups at the 2- or 4-positions. quimicaorganica.orguoanbar.edu.iq The synthesis of this compound can be envisioned starting from a dihalogenated precursor, such as Methyl 4,6-dichloronicotinate.

The SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing a leaving group, proceeding through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org The presence of the nitrogen atom and the electron-withdrawing ester group in the nicotinic acid framework facilitates this reaction by stabilizing the negative charge developed in the intermediate. For substitution at the 4-position of a pyridine ring, the negative charge can be effectively delocalized onto the ring nitrogen, which enhances the reactivity at this position compared to the 3-position. stackexchange.com

In a typical procedure, Methyl 4,6-dichloronicotinate would be treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) in the presence of a base. The reaction is generally carried out in a polar aprotic solvent, which can solvate the cation of the thiolate salt without strongly solvating the anionic nucleophile, thus enhancing its reactivity.

Table 1: Typical Reaction Conditions for SNAr with Thiolates

ParameterConditionRationale
Substrate Methyl 4,6-dichloronicotinateDihalogenated pyridine ester with leaving groups at reactive positions.
Nucleophile Sodium thiomethoxide (NaSMe) or Methanethiol + BaseProvides the methylthio nucleophile.
Base NaH, K₂CO₃, Cs₂CO₃Deprotonates methanethiol in situ to form the more reactive thiolate.
Solvent DMF, DMAc, NMP, DMSO, THFPolar aprotic solvents stabilize the Meisenheimer complex and enhance reaction rates. acsgcipr.org
Temperature Room temperature to moderate heatingReaction rate is temperature-dependent; optimization is often required.

The regioselectivity of the substitution, replacing the chlorine at the 4-position while retaining the one at the 6-position, is a critical consideration. The 4-position in pyridine is generally more activated towards nucleophilic attack than the 2- or 6-positions due to more effective resonance stabilization of the intermediate. stackexchange.com This inherent reactivity preference allows for the selective synthesis of the desired 4-(methylthio) product under carefully controlled conditions.

Electrophilic Thiolation or Methylthiolation Strategies

While nucleophilic substitution is more common for electron-deficient pyridines, electrophilic substitution reactions are generally challenging due to the deactivating effect of the ring nitrogen. uoanbar.edu.iqrsc.org Direct electrophilic thiolation or methylthiolation of a 6-chloronicotinate ester is not a standard or high-yielding approach. The pyridine ring is deactivated towards electrophiles, and the reaction conditions required are often harsh.

However, strategies exist to enhance the reactivity of the pyridine ring towards electrophiles. One such method involves the conversion of the pyridine to its N-oxide derivative. The N-oxide group is electron-donating, which activates the pyridine ring, particularly at the 4-position, for electrophilic attack. Following the electrophilic addition, the N-oxide can be removed by reduction.

A hypothetical electrophilic methylthiolation route could involve:

N-oxidation: Treatment of Methyl 6-chloronicotinate with an oxidizing agent like m-CPBA or H₂O₂ to form the corresponding N-oxide.

Electrophilic Methylthiolation: Reaction of the N-oxide with an electrophilic methylthiolating reagent. Reagents capable of delivering an "MeS⁺" equivalent, such as dimethyl disulfide in the presence of a strong acid or other specialized reagents, might be employed.

Deoxygenation: Reduction of the N-oxide back to the pyridine, for example, using PCl₃ or PPh₃.

This multi-step sequence is considerably more complex and less direct than the SNAr approach and is generally not the preferred method for this type of substitution pattern.

Multicomponent Reaction Approaches for Polysubstituted Pyridines

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex, highly substituted molecules in a single step from three or more starting materials. bohrium.comresearchgate.net Various MCRs have been developed for the synthesis of substituted pyridines, some of which can incorporate sulfur-containing functionalities.

For instance, a one-pot synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles has been reported from the reaction of an aldehyde, malononitrile, and a thiophenol in the presence of a catalyst. nih.gov While this specific example leads to a different substitution pattern, it demonstrates the feasibility of incorporating an alkylthio group into a pyridine ring via an MCR.

A plausible, though likely novel, MCR approach to a scaffold similar to this compound could involve the condensation of components that bring together the necessary fragments. For example, a reaction could potentially be designed involving a 1,3-dicarbonyl compound, a source of the methylthio group, an enamine or equivalent, and a source for the chloro-substituted portion of the ring. The development of such a specific MCR would require significant research to identify suitable starting materials and reaction conditions that would lead to the desired regiochemical outcome. The key advantage of MCRs lies in their atom economy and operational simplicity, making them an attractive area for synthetic exploration. bohrium.com

Optimization of Synthetic Pathways

Catalyst Systems and Ligand Effects in Cross-Coupling and Substitution Reactions

While the SNAr reaction is typically not catalytic, related cross-coupling reactions for C-S bond formation often rely on transition metal catalysts, most commonly palladium. nih.govresearchgate.net For example, the palladium-catalyzed coupling of aryl halides with thiols (Buchwald-Hartwig C-S coupling) is a powerful alternative for forming aryl-thioether bonds. In such a reaction, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and, crucially, the phosphine (B1218219) ligand, can have a profound impact on reaction efficiency, substrate scope, and reaction conditions.

Table 2: Potential Catalyst/Ligand Systems for C-S Cross-Coupling

Catalyst PrecursorLigandTypical Application
Pd(OAc)₂XantphosGeneral-purpose ligand for C-S coupling.
Pd₂(dba)₃BrettPhosBulky, electron-rich ligand for challenging couplings.
Pd(dppf)Cl₂(dppf)Effective for a range of cross-coupling reactions. nih.gov

For the SNAr pathway, while not catalytic in the traditional sense, phase-transfer catalysts can sometimes be employed to facilitate the reaction between a solid inorganic salt (like K₂CO₃) and the organic substrate in a non-polar or biphasic solvent system.

Solvent Selection and Reaction Medium Engineering

The choice of solvent is critical in optimizing the SNAr synthesis of this compound. As the reaction proceeds through a charged Meisenheimer intermediate, polar aprotic solvents are generally preferred as they can effectively solvate the counter-ion of the nucleophile without strongly hydrogen-bonding to the nucleophile itself, which would decrease its reactivity. acsgcipr.org

Table 3: Solvent Effects in SNAr Reactions

SolventDielectric Constant (approx.)CharacteristicsImpact on SNAr with Thiolates
DMSO 47Highly polar, aprotic. Excellent for SNAr.Often provides high reaction rates.
DMF 37Polar, aprotic. Common choice, but has some toxicity concerns. acsgcipr.orgGood performance, widely used. uchile.cl
NMP 32Polar, aprotic. Similar to DMF, also with reprotoxic concerns. acsgcipr.orgEffective, but safer alternatives are sought.
Acetonitrile 38Polar, aprotic. Less basic than amide solvents.Can be a good choice, but rates may be slower.
THF 8Less polar.Generally slower rates unless a strong, soluble nucleophile is used.

The solvent can also influence the regioselectivity of the reaction. Studies on SNAr reactions have shown that solvent properties, such as hydrogen bond donating or accepting ability, can affect the reaction pathway. researchgate.netrsc.org For industrial applications, factors such as solvent cost, toxicity, boiling point (for removal), and potential for recycling are also critical considerations. Greener solvent alternatives are increasingly being explored.

Process Intensification and Scalability in Laboratory and Pilot Studies

Translating a laboratory-scale synthesis to a pilot or industrial scale introduces new challenges that must be addressed through process intensification. For the synthesis of this compound, key considerations for scalability include:

Thermal Management: SNAr reactions can be exothermic. On a large scale, efficient heat removal is crucial to prevent runaway reactions and ensure consistent product quality. The use of jacketed reactors with precise temperature control is standard.

Mixing: Ensuring efficient mixing of reactants, especially if a solid base or a heterogeneous catalyst is used, is vital for achieving reproducible results and avoiding localized "hot spots." The choice of impeller design and agitation speed is important.

Work-up and Purification: The isolation of the final product needs to be robust and scalable. This might involve optimizing extraction, crystallization, or distillation procedures to minimize solvent use and maximize product recovery and purity.

Safety: The use of reagents like sodium hydride or malodorous thiols requires specific handling procedures and engineering controls to ensure safety on a larger scale. acsgcipr.org

Techniques such as flow chemistry are increasingly being adopted for process intensification. Conducting the SNAr reaction in a continuous flow reactor can offer superior temperature control, improved safety, and the potential for higher throughput and easier automation compared to traditional batch processing.

Stereocontrol and Enantioselective Synthesis

The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image. Consequently, direct enantioselective synthesis of this specific compound is not applicable. However, the principles of stereocontrol and enantioselective synthesis are highly relevant for the preparation of chiral derivatives and analogues of this pyridine ester, which may be of interest for various applications, including pharmaceuticals and agrochemicals. The introduction of chirality into pyridine-containing molecules can be a formidable challenge due to the inherent electronic properties of the pyridine ring, which can sometimes lead to catalyst deactivation or low reactivity in asymmetric transformations. Nevertheless, a number of effective strategies have been developed to achieve stereocontrol in the synthesis of functionalized pyridines.

These methodologies can be broadly categorized into several approaches: the use of chiral catalysts, the incorporation of chiral auxiliaries, and the stereoselective functionalization of a pre-existing pyridine ring. These strategies allow for the creation of stereogenic centers, either on the pyridine core itself or on its substituents, with a high degree of enantiomeric excess (ee).

Recent advancements have demonstrated the feasibility of highly enantioselective catalytic transformations of pyridine derivatives. For instance, the copper-catalyzed Lewis acid-assisted asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents has been reported to afford a wide range of alkylated chiral pyridines with excellent enantioselectivity. nih.gov This method's success with various functional groups suggests its potential applicability for creating chiral analogues of this compound, for example, by introducing a chiral alkyl group at a specific position.

Another powerful approach involves the catalytic asymmetric reduction of prochiral pyridine-based substrates. The asymmetric hydrogenation of pyridyl ketones, for instance, can be achieved with high efficiency and enantioselectivity using specialized catalysts. An ultra-efficient anionic Iridium catalyst has been developed for the asymmetric hydrogenation of ketones, including challenging pyridyl alkyl ketones, achieving up to 1,000,000 turnover numbers and 99% ee. nih.gov Such a strategy could be envisioned for the synthesis of chiral alcohol derivatives from a corresponding pyridyl ketone precursor.

The use of chiral auxiliaries is a well-established method for directing the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. This approach has been successfully applied to the synthesis of various chiral molecules.

Furthermore, the regioselective difunctionalization of pyridines via pyridyne intermediates offers another avenue for introducing substituents that could be chiral or serve as handles for the subsequent introduction of chirality. nih.gov While not an asymmetric method in itself, the functionalized products can be precursors for enantioselective transformations.

Chemical Reactivity and Transformations of Methyl 6 Chloro 4 Methylthio Nicotinate

Reactivity at the Pyridine (B92270) Nitrogen Atom

Quaternization and N-Oxidation Reactions

Quaternization: Pyridine and its derivatives can react with alkyl halides to form quaternary ammonium (B1175870) salts. In the case of Methyl 6-chloro-4-(methylthio)nicotinate, quaternization is expected to be less facile compared to unsubstituted pyridine due to the reduced nucleophilicity of the nitrogen atom. nih.gov The reaction would likely require more forcing conditions, such as higher temperatures or the use of more reactive alkylating agents like methyl iodide or dimethyl sulfate.

Table 1: Predicted Conditions for Quaternization of this compound

Alkylating Agent Solvent Temperature Expected Product
Methyl Iodide Acetonitrile 70-80 °C 1-Methyl-3-methoxycarbonyl-4-(methylthio)-6-chloropyridinium iodide

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. tandfonline.comnih.govacs.orgresearchgate.netarkat-usa.org Similar to quaternization, the electron-deficient nature of the pyridine ring in this compound would make N-oxidation more challenging than for electron-rich pyridines. However, the reaction is generally feasible under appropriate conditions. It is also important to consider the potential for oxidation of the methylthio group to a sulfoxide (B87167) or sulfone under the reaction conditions.

Table 2: Potential Reagents for N-Oxidation of this compound

Oxidizing Agent Solvent Potential Products
m-CPBA Dichloromethane This compound N-oxide

Coordination Chemistry with Transition Metals

The nitrogen atom of the pyridine ring and the oxygen atoms of the ester group can act as potential coordination sites for transition metals. Nicotinic acid and its derivatives are known to form complexes with various metal ions. researchgate.netresearchgate.netnih.govnih.govamazonaws.com The coordination ability of this compound will be influenced by the steric hindrance from the substituents and the reduced basicity of the nitrogen. It is plausible that this compound could act as a ligand, coordinating to metal centers through the pyridine nitrogen. The specific coordination mode would depend on the metal, the other ligands present, and the reaction conditions.

Transformations of the Ester Functional Group

The methyl ester group at the 3-position is susceptible to various nucleophilic acyl substitution reactions.

Hydrolysis to the Corresponding Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 6-chloro-4-(methylthio)nicotinic acid, under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) in a water/alcohol mixture, is typically effective for this type of transformation. Acid-catalyzed hydrolysis would likely require heating with a strong acid.

Table 3: Typical Conditions for Ester Hydrolysis

Condition Reagents Solvent Product
Basic NaOH or KOH Water/Methanol (B129727) 6-chloro-4-(methylthio)nicotinic acid

Transesterification with Alcohols

Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to form a different ester. google.comgoogleapis.com For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid would be expected to yield Ethyl 6-chloro-4-(methylthio)nicotinate. The reaction is typically reversible and driven to completion by using a large excess of the new alcohol.

Table 4: Representative Transesterification Reaction

Reactant Alcohol Catalyst Expected Product
Ethanol H₂SO₄ (catalytic) Ethyl 6-chloro-4-(methylthio)nicotinate

Reduction to Hydroxymethyl or Aldehyde Derivatives

The ester group can be reduced to a primary alcohol or an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to the corresponding primary alcohol, (6-chloro-4-(methylthio)pyridin-3-yl)methanol. libretexts.orglibretexts.orgorganic-chemistry.orgfiveable.me The reduction of esters to aldehydes is more challenging as the initially formed aldehyde is more reactive than the starting ester. However, specialized reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can often achieve this transformation to yield 6-chloro-4-(methylthio)nicotinaldehyde. libretexts.org

Table 5: Reduction of the Ester Group

Reducing Agent Solvent Temperature Expected Product
LiAlH₄ Tetrahydrofuran 0 °C to RT (6-chloro-4-(methylthio)pyridin-3-yl)methanol

Chemical Behavior of the Chlorine Substituent at Position 6

The chlorine atom at the 6-position of the pyridine ring is susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the carbon atom to which the chlorine is attached, facilitating these transformations.

The chlorine atom at the 6-position is readily displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. frontiersin.orgnih.govmasterorganicchemistry.com This reaction typically proceeds via a Meisenheimer complex, a negatively charged intermediate, which is stabilized by the electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comchemrxiv.org The presence of the pyridine nitrogen atom, particularly its electron-withdrawing effect at the ortho and para positions, activates the C6-Cl bond towards nucleophilic attack.

The reaction is versatile and can be carried out with a range of nucleophiles. For instance, amines (primary and secondary), alkoxides, and cyanide ions can effectively replace the chlorine atom to yield the corresponding 6-substituted nicotinic acid derivatives. The choice of solvent and base is crucial for the success of these reactions, with polar aprotic solvents often being employed to facilitate the formation of the charged intermediate. acsgcipr.org In di-substituted substrates like dichloronicotinates, regioselectivity can often be controlled by the choice of catalyst or base. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloropyridine Derivatives

Nucleophile Reagent Example Product Type Typical Conditions
Amine Benzylamine 6-Aminonicotinate Base (e.g., K2CO3), Solvent (e.g., DMF), Heat
Alkoxide Sodium Methoxide (B1231860) 6-Methoxynicotinate NaOMe, Methanol, Heat
Cyanide Sodium Cyanide 6-Cyanonicotinate NaCN, Solvent (e.g., DMSO), Heat

The C6-Cl bond can also be functionalized through various palladium or nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net This method is widely used to form biaryl structures. The reactivity of the C-Cl bond can be enhanced by using appropriate ligands for the palladium catalyst. researchgate.net

Sonogashira Coupling: The Sonogashira reaction couples the chloropyridine with a terminal alkyne. researchgate.netrsc.orgsoton.ac.ukelsevierpure.comorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org It provides a direct route to 6-alkynylnicotinate derivatives. Catalyst and ligand choice can be critical for achieving high yields, especially with less reactive aryl chlorides. researchgate.netelsevierpure.com

Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the chloropyridine in the presence of a nickel or palladium catalyst. organic-chemistry.orgwikipedia.orgnih.govrsc.orgchemrxiv.org This reaction is known for its high functional group tolerance and is effective for coupling with sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov Nickel catalysts are often effective for the coupling of less reactive aryl chlorides. rsc.org

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions at the 6-Position

Reaction Name Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh3)4 / Base 6-Aryl-4-(methylthio)nicotinate
Sonogashira Terminal alkyne PdCl2(PPh3)2 / CuI / Amine 6-Alkynyl-4-(methylthio)nicotinate
Negishi Organozinc halide NiCl2(dppp) 6-Alkyl/Aryl-4-(methylthio)nicotinate

Reactivity of the Methylthio Group at Position 4

The methylthio (-SCH3) group at the 4-position offers another site for chemical modification, primarily through reactions involving the sulfur atom.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide and sulfone. organic-chemistry.orgorganic-chemistry.org The extent of oxidation can typically be controlled by the choice of oxidizing agent and the reaction conditions. Mild oxidizing agents, such as one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), often yield the sulfoxide as the major product. organic-chemistry.orgmdpi.comorgsyn.org Using a stronger oxidizing agent or an excess of the oxidant will typically lead to the formation of the sulfone. organic-chemistry.org These oxidized derivatives are valuable intermediates as the sulfoxide and sulfone groups can act as leaving groups in nucleophilic substitution reactions or influence the electronic properties of the molecule.

Table 3: Oxidation of the Methylthio Group

Product Oxidizing Agent (Example) Typical Conditions
Methyl 6-chloro-4-(methylsulfinyl)nicotinate (Sulfoxide) Hydrogen Peroxide (1 equiv.) Acetic Acid, Room Temperature
Methyl 6-chloro-4-(methylsulfonyl)nicotinate (Sulfone) m-CPBA (>2 equiv.) CH2Cl2, 0 °C to Room Temperature

The methylthio group can be removed and replaced with a hydrogen atom through desulfurization reactions. lehigh.edu A common and effective method for this transformation is the use of Raney nickel. organicreactions.orgescholarship.orgbritannica.comresearchgate.net This reaction involves the hydrogenolysis of the carbon-sulfur bond and is a useful synthetic strategy for preparing the corresponding desulfurated nicotinic acid derivative. This process is generally tolerant of many other functional groups. escholarship.org

Table 4: Desulfurization of the Methylthio Group

Reagent Product Typical Conditions
Raney Nickel Methyl 6-chloronicotinate Ethanol, Reflux

Following oxidation of the methylthio group to the corresponding methyl sulfoxide, the molecule can undergo a Pummerer rearrangement. wikipedia.orgresearchgate.net This reaction typically occurs in the presence of an activating agent, such as acetic anhydride. wikipedia.org The sulfoxide rearranges to form an α-acyloxy-thioether. wikipedia.orgresearchgate.net This transformation provides a method to introduce functionality at the methyl group of the original methylthio substituent. A related seleno-Pummerer rearrangement has been used in the synthesis of nucleoside analogues, highlighting the utility of this type of reaction on similar heterocyclic systems. nih.gov

Table 5: Pummerer Rearrangement of the Corresponding Sulfoxide

Starting Material Reagent Intermediate Product
Methyl 6-chloro-4-(methylsulfinyl)nicotinate Acetic Anhydride Methyl 4-(acetoxymethylthio)-6-chloronicotinate

Reactivity of the Pyridine Ring System Towards Electrophiles and Radicals

The pyridine ring is inherently less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing groups: the 6-chloro and the 3-methoxycarbonyl substituents. Conversely, the 4-methylthio group can act as an electron-donating group through resonance.

Electrophilic aromatic substitution (EAS) on the pyridine ring of this compound is expected to be exceptionally challenging. The cumulative electron-withdrawing effects of the nitrogen atom, the 6-chloro group, and the 3-methoxycarbonyl group create a highly electron-deficient aromatic system, significantly deactivating it towards attack by electrophiles. uoanbar.edu.iq

The directing effects of the substituents are as follows:

Nitrogen Atom: Strongly deactivating, directs incoming electrophiles to the 3- and 5-positions.

6-Chloro Group: Deactivating through its inductive effect, directs ortho and para (i.e., to the 5- and 3-positions).

3-Methoxycarbonyl Group: A meta-directing and deactivating group.

4-Methylthio Group: This group has a dual electronic nature. It is inductively electron-withdrawing but can be electron-donating through resonance by delocalizing a lone pair of electrons from the sulfur atom into the ring. In electrophilic aromatic substitution, its resonance effect typically dominates, making it an ortho, para-director.

Considering the positions available on the pyridine ring (C2 and C5), an electrophilic attack is theoretically possible at the C5 position. The C2 position is sterically hindered by the adjacent chloro group and electronically deactivated. The C5 position is meta to the deactivating methoxycarbonyl group and ortho to the potentially activating methylthio group. However, the overwhelming deactivation of the ring suggests that any electrophilic substitution would require extremely harsh reaction conditions, and yields would likely be very low.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

PositionInfluence of SubstituentsPredicted Reactivity
C2 Ortho to the ring nitrogen (deactivated), adjacent to the 6-chloro group (steric hindrance and deactivation), and meta to the 4-methylthio group.Highly Unlikely
C5 Meta to the ring nitrogen and the 3-methoxycarbonyl group (deactivated), ortho to the 4-methylthio group (potentially activated), and para to the 6-chloro group (deactivated).Most Likely Site (if reaction occurs)

In contrast to electrophilic substitution, the electron-deficient nature of the pyridine ring makes it a good substrate for radical addition reactions. researchgate.net Radical functionalization often proceeds under milder conditions and can offer different regioselectivity compared to ionic reactions. For this compound, the regioselectivity of a radical attack would be influenced by both steric and electronic factors.

The electron-withdrawing groups (chloro and methoxycarbonyl) enhance the susceptibility of the pyridine ring to nucleophilic radical attack. The most likely positions for radical attack are those that are electronically favorable and sterically accessible. The C2 and C6 positions of the pyridine ring are generally the most electrophilic and are often targeted by nucleophilic radicals in Minisci-type reactions. In this specific molecule, the C6 position is already substituted with a chloro group. Therefore, the C2 position would be a primary target for radical attack. The C5 position could also be a potential site for radical addition.

Predicted Regioselectivity for Radical Attack:

PositionElectronic and Steric FactorsPredicted Reactivity
C2 Electronically activated for nucleophilic radical attack due to proximity to the ring nitrogen and the 6-chloro group.Highly Probable
C5 Less electronically activated than C2 for nucleophilic radical attack, but still a potential site.Possible

Thermal and Photochemical Stability and Transformations

The thermal and photochemical stability of this compound is determined by the weakest bonds within the molecule and the susceptibility of its functional groups to heat and light.

Thermal Stability:

The molecule is expected to be relatively stable at moderate temperatures. The aromatic pyridine ring itself is thermally robust. The C-Cl bond is generally strong; however, in polychlorinated aromatic compounds, dechlorination can occur at high temperatures. acs.org The methyl thioether group can undergo oxidation at elevated temperatures, potentially forming the corresponding sulfoxide and sulfone. The methoxycarbonyl group is also thermally stable, though prolonged heating at very high temperatures could lead to decarboxylation. A study on the thermal decomposition of related organic compounds suggests that decomposition would likely begin at temperatures above 200°C. nih.gov

Photochemical Stability:

Exposure to ultraviolet (UV) light could induce photochemical reactions. The thioether linkage is known to be susceptible to photo-oxidation, which could lead to the formation of the sulfoxide. nih.govnih.gov The C-Cl bond on the pyridine ring could also be a site for photochemical cleavage, leading to radical intermediates and subsequent degradation pathways. Photoreduction and photohydration of the pyridine ring are also known photochemical transformations of pyridine derivatives. acs.org A study on methyl nicotinate (B505614) in aqueous solution showed it to be relatively stable, with slow hydrolysis to nicotinic acid being the primary degradation pathway. nih.gov

Potential Thermal and Photochemical Transformations:

ConditionPotential TransformationResulting Functional Group(s)
Heat Oxidation of the methylthio group. Dechlorination at very high temperatures. Decarboxylation at very high temperatures.Sulfoxide, Sulfone De-chlorinated pyridine Pyridine
UV Light Photo-oxidation of the methylthio group. Photolytic cleavage of the C-Cl bond. Photoreduction/hydration of the pyridine ring.Sulfoxide Radical intermediates Dihydropyridine derivatives

Advanced Spectroscopic and Analytical Methodologies for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For Methyl 6-chloro-4-(methylthio)nicotinate, HRMS is employed to confirm its molecular formula, C₈H₈ClNO₂S.

The technique can distinguish between molecules with the same nominal mass but different elemental compositions. The predicted monoisotopic mass of the protonated molecule ([M+H]⁺) of this compound is 218.00425 Da. Experimental determination of this value with a high degree of accuracy, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Predicted Mass Spectrometry Data for this compound Adducts
Adductm/z
[M+H]⁺218.00425
[M+Na]⁺240.00425

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional and multi-dimensional NMR experiments provides a complete picture of the atomic connectivity and spatial relationships within this compound.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Spatial Relationships

While specific experimental spectra for this compound are not widely published, the expected correlations from various 2D NMR experiments can be predicted based on its structure.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks. For this compound, correlations would be expected between the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps the direct one-bond correlations between protons and the carbons to which they are attached. It would allow for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl ester protons to the carbonyl carbon, and from the methylthio protons to the carbon at the 4-position of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be useful in confirming the through-space relationships between, for example, the methylthio group and the aromatic proton at the 5-position.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic-H (C5)~7.5-7.8~120-125
Aromatic-H (C2)~8.5-8.8~150-155
OCH₃~3.9~52-54
SCH₃~2.6~14-16
C=O-~164-166
C-Cl-~150-153
C-S-~145-148
C-COOCH₃-~125-128

Quantitative NMR (qNMR) for Purity and Yield Assessment in Complex Mixtures

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, provided a certified internal standard is used. For this compound, qNMR could be employed to accurately determine its purity by integrating the signal of a specific proton (e.g., one of the aromatic protons or the methyl ester protons) against the signal of a known amount of an internal standard. This technique is particularly valuable for characterizing reference materials and for assessing the yield of a chemical reaction in a complex mixture.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), C-O stretching (around 1200-1300 cm⁻¹), C-Cl stretching (typically in the 600-800 cm⁻¹ region), and various vibrations associated with the substituted pyridine ring and the methyl groups.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C-S stretching vibration, which can be weak in the IR spectrum, may be more readily observed in the Raman spectrum.

Expected Vibrational Frequencies for this compound
Functional GroupExpected Frequency Range (cm⁻¹)Vibrational Mode
C=O (ester)1720-1740Stretching
C-O (ester)1200-1300Stretching
Aromatic C=C/C=N1400-1600Stretching
C-Cl600-800Stretching
C-S600-700Stretching
C-H (aromatic)3000-3100Stretching
C-H (methyl)2850-2960Stretching

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

While a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Methyl 6-chloronicotinate, can provide valuable insights into the expected solid-state conformation. X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis of the Ester and Pyridine Ring System

Based on the crystal structure of Methyl 6-chloronicotinate, it is anticipated that the molecule of this compound would be nearly planar. The dihedral angle between the pyridine ring and the methyl ester group is expected to be small, indicating a high degree of conjugation. The presence of the methylthio group at the 4-position may introduce some steric hindrance that could slightly alter this planarity.

In the solid state, intermolecular interactions such as π-π stacking between the aromatic pyridine rings and weak hydrogen bonds would likely play a significant role in the crystal packing. The precise nature of these interactions would be revealed by a detailed crystallographic analysis.

Comparison of Expected and Known Crystallographic Parameters of Related Nicotinates
ParameterExpected for this compoundObserved for Methyl 6-chloronicotinate
Crystal SystemUnavailableTriclinic
Space GroupUnavailableP-1
Dihedral Angle (Pyridine-Ester)Expected to be small3.34(14)°
Key Intermolecular Interactionsπ-π stacking, C-H···O/Nπ-π stacking, C-H···N

Investigation of Crystal Packing, Hydrogen Bonding, and π-π Stacking Interactions

The arrangement of molecules in a crystalline lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonds and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the material properties of a compound. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as Methyl 6-chloronicotinate, provides valuable insights into the potential intermolecular interactions that may be present.

For instance, the crystal structure of Methyl 6-chloronicotinate reveals a nearly planar molecule. researchgate.net In its crystal lattice, molecules are linked by weak C—H···O and C—H···N hydrogen bonds, forming distinct layers. researchgate.net Furthermore, π-π stacking interactions are observed between the aromatic pyridine rings of adjacent layers, with a reported centroid-centroid distance of 3.8721 (4) Å. researchgate.net

These types of interactions are also anticipated to play a significant role in the crystal packing of this compound. The presence of the electron-donating methylthio group at the 4-position of the pyridine ring can influence the electronic distribution within the aromatic system, potentially modulating the strength and geometry of π-π stacking interactions compared to the unsubstituted analog. mdpi.com The methylthio group itself may also participate in weak intermolecular interactions.

A detailed single-crystal X-ray diffraction study would be necessary to definitively determine the crystal structure and quantify the precise nature of the intermolecular forces at play. Such an analysis would provide accurate measurements of bond lengths, bond angles, and the specific distances and geometries of the hydrogen bonds and π-π stacking interactions.

Below are tables detailing the kind of crystallographic and hydrogen bond data that would be obtained from such an experimental investigation, based on the analysis of the related compound, Methyl 6-chloronicotinate.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound

ParameterValue
Empirical formulaC₉H₁₀ClNO₂S
Formula weight231.70
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = ? Å, α = ? °
b = ? Å, β = ? °
c = ? Å, γ = ? °
Volume? ų
Z?
Density (calculated)? Mg/m³
Absorption coefficient? mm⁻¹
F(000)?
Crystal size? x ? x ? mm
Theta range for data collection? to ? °
Index ranges? ≤ h ≤ ?, ? ≤ k ≤ ?, ? ≤ l ≤ ?
Reflections collected?
Independent reflections? [R(int) = ?]
Completeness to theta = ?°? %
Absorption correction?
Max. and min. transmission? and ?
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters? / ? / ?
Goodness-of-fit on F²?
Final R indices [I>2sigma(I)]R1 = ?, wR2 = ?
R indices (all data)R1 = ?, wR2 = ?
Largest diff. peak and hole? and ? e.Å⁻³

Table 2: Hypothetical Hydrogen Bond Geometry (Å, °) for this compound

D—H···Ad(D—H)d(H···A)d(D···A)<(DHA)
C—H···OTo be determinedTo be determinedTo be determinedTo be determined
C—H···NTo be determinedTo be determinedTo be determinedTo be determined

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Ab Initio calculations would be employed to model the behavior of Methyl 6-chloro-4-(methylthio)nicotinate. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting molecular properties.

Geometry Optimization and Analysis of Molecular ConformationThe first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its atoms.

Procedure: An initial structure of this compound would be built and subjected to energy minimization using a selected level of theory (e.g., B3LYP with a basis set like 6-311++G(d,p)). The calculation would adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. A frequency calculation would then confirm this structure as a true minimum (i.e., no imaginary frequencies).

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO-LUMO), Charge Distribution)Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

Analysis: The energies of the HOMO and LUMO would be calculated. The spatial distribution of these orbitals would be visualized to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity.

Charge Distribution: A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution. The MEP map illustrates regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Mulliken population analysis or Natural Bond Orbital (NBO) analysis would also be performed to assign partial atomic charges to each atom, providing a quantitative measure of the electron distribution.

Calculation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, UV-Vis absorption)Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. The calculated values (typically in ppm) would be compared to experimental data if available, serving as a powerful tool for structural verification.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies (infrared and Raman spectra) is essential. The computed frequencies and intensities would correspond to the various vibrational modes of the molecule (e.g., C=O stretching, C-Cl stretching, ring vibrations). These theoretical spectra are often scaled by an empirical factor to better match experimental results.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic absorption spectrum. This analysis provides information on the electronic transitions between molecular orbitals, yielding the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the peaks observed in an experimental UV-Vis spectrum.

Reaction Mechanism Elucidation and Transition State Modeling

Theoretical chemistry is a powerful tool for investigating reaction mechanisms. For this compound, one could study reactions such as nucleophilic aromatic substitution at the chloro-substituted position. Computational methods would be used to map the entire reaction pathway, identifying the structures and energies of reactants, intermediates, transition states, and products. Locating the transition state structure (a first-order saddle point on the potential energy surface) is crucial for calculating the activation energy, which determines the reaction rate.

Prediction of Physicochemical Parameters Relevant to Chemical Behavior

Quantum chemical calculations can predict a range of physicochemical properties. These include, but are not limited to:

Dipole moment

Polarizability and hyperpolarizability

Ionization potential

Electron affinity

Global reactivity descriptors (e.g., chemical hardness, softness, and electronegativity) derived from HOMO-LUMO energies.

Quantitative Structure-Reactivity Relationships (QSAR) in Chemical Transformation Pathways

While a QSAR study requires a dataset of multiple compounds, one could theoretically place this compound within such a study. If a series of related nicotinic acid derivatives were synthesized and their reactivity in a specific transformation was measured, QSAR models could be developed. These models use statistical methods to correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic parameters calculated computationally) with the observed reactivity. Such a study could reveal which properties of the substituents at the 4- and 6-positions are most influential in controlling the reaction outcomes for this class of compounds. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Methyl 6-chloro-4-(methylthio)nicotinate as a Versatile Synthetic Building Block

The strategic placement of reactive sites on the pyridine (B92270) ring of this compound endows it with considerable synthetic potential. The chlorine atom at the 6-position is susceptible to nucleophilic substitution and cross-coupling reactions. The methylthio group at the 4-position can be oxidized to sulfoxides or sulfones, or it can be targeted in metal-catalyzed coupling processes. The methyl ester at the 3-position can be hydrolyzed, amidated, or reduced. This inherent reactivity allows chemists to use the molecule as a linchpin in the construction of sophisticated molecular architectures.

Precursor to Complex Heterocyclic Scaffolds and Molecular Architectures

The structure of this compound is well-suited for the synthesis of fused heterocyclic systems, which are core components of many biologically active compounds. The presence of multiple reaction handles on a single aromatic ring allows for sequential, regioselective reactions to build additional rings.

For instance, the chlorine and ester functionalities can be utilized in tandem to construct bicyclic systems. A common strategy involves a nucleophilic aromatic substitution (SNAr) at the 6-position, followed by a cyclization reaction involving the ester group or a derivative thereof. One potential application is in the synthesis of thieno[2,3-b]pyridines, a class of compounds with known biological activities. The reaction sequence could involve the substitution of the chloro group with a suitable nucleophile, followed by an intramolecular condensation or cyclization reaction to form the fused thiophene (B33073) ring.

Furthermore, the pyridine nitrogen itself can direct reactions such as lithiation at adjacent positions, enabling the introduction of new substituents that can then participate in cyclization reactions, leading to novel polycyclic aromatic systems.

Role in the Synthesis of Agrochemical Precursors and Crop Protection Agents

Pyridine-based compounds are a cornerstone of the modern agrochemical industry, found in numerous herbicides, insecticides, and fungicides. The specific substitution pattern of this compound makes it an attractive precursor for new crop protection agents. The 6-chloro-3-nicotinic acid core is a key component in several commercial pesticides.

The methylthio group at the 4-position is of particular interest due to the concept of bioisosteric replacement . In drug and pesticide design, a sulfur-containing group can often substitute for other functionalities to modulate a molecule's biological activity, metabolic stability, and physical properties. The methylthio moiety can mimic other groups, potentially leading to compounds with improved efficacy or a more favorable environmental profile.

Below is a table of prominent pyridine-based agrochemicals, illustrating the importance of this heterocyclic scaffold.

Agrochemical ClassExample CompoundTarget Pest/Weed
HerbicideClopyralidBroadleaf weeds
InsecticideImidaclopridSucking insects
FungicideBoscalidFungal pathogens

This compound can serve as a starting material for analogues of these compounds, where the 4-(methylthio) group is incorporated to fine-tune the biological activity.

Utilization in the Development of New Catalysts or Ligands

The development of new catalysts and ligands is crucial for advancing chemical synthesis. Pyridine-containing molecules are widely used as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atom. The presence of additional donor atoms, such as the sulfur of the methylthio group in this compound, can lead to the formation of polydentate ligands.

Specifically, the pyridine nitrogen and the thioether sulfur can act as a bidentate "N,S" ligand system, capable of chelating to a metal center. Such pyridine-thioether ligands have been shown to be effective in various catalytic transformations, including transfer hydrogenation and cross-coupling reactions. The stability and electronic properties of the resulting metal complexes can be tuned by modifying the substituents on the pyridine ring.

By modifying the ester group of this compound, for example, through reaction with a phosphine-containing alcohol, one could synthesize a tridentate "P,N,S" pincer ligand. These pincer ligands are known to form highly stable and active catalysts for a variety of organic reactions.

Table of Potential Ligand Types from this compound:

Ligand TypePotential Synthesis RoutePotential Catalytic Application
Bidentate (N,S)Direct coordination of the parent moleculeCross-coupling, hydrogenation
Tridentate (P,N,S)Amidation of the ester with an aminophosphineDehydrogenation, C-H activation
PolydentateDimerization or functionalization at the 6-positionPolymerization, oxidation

Application as a Component in Polymer Science or Advanced Materials Research

Functionalized pyridines can be incorporated into polymers to create materials with specific properties, such as thermal stability, conductivity, or the ability to coordinate with metals. The ester group of this compound can be converted into a polymerizable group, such as an acrylate (B77674) or styrenic derivative, allowing it to be used as a functional monomer.

Polymers containing pyridine units have been investigated for a range of applications, including as polymer electrolyte membranes for fuel cells, as antimicrobial materials, and as responsive "smart" polymers that change their properties in response to stimuli like pH or the presence of metal ions. nih.govbenicewiczgroup.commdpi.commdpi.com The incorporation of the thioether and chloro functionalities from this compound could be used to further tune the properties of these materials or to provide sites for post-polymerization modification. For example, the thioether could be oxidized to create more polar sulfoxide (B87167) or sulfone groups within the polymer chain, altering its solubility and hydrophilicity.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Green Synthetic Methodologies

The future of synthesizing Methyl 6-chloro-4-(methylthio)nicotinate and related pyridine (B92270) scaffolds is intrinsically linked to the principles of green chemistry. The focus is shifting away from traditional synthetic routes that often involve harsh conditions and hazardous reagents, towards more environmentally benign alternatives. rasayanjournal.co.innih.govresearchgate.netnih.gov

Key areas of development include:

Catalysis: The design of novel catalysts, including biocatalysts and earth-abundant metal catalysts, is a primary goal. ijarsct.co.in Enzyme-based catalysts, for instance, offer high selectivity under mild reaction conditions, potentially reducing energy consumption and byproduct formation. ijarsct.co.in

Alternative Solvents and Reaction Conditions: Research is increasingly exploring the use of greener solvents, or even solvent-free reaction conditions, to minimize volatile organic compound (VOC) emissions. researchgate.netijarsct.co.in Techniques such as microwave-assisted synthesis and ultrasonication are also being investigated to enhance reaction rates and reduce energy input. rasayanjournal.co.innih.govresearchgate.net

Atom Economy: Multicomponent reactions (MCRs) are gaining prominence as they allow for the construction of complex molecules like pyridine derivatives in a single step from three or more reactants. rasayanjournal.co.innih.govresearchgate.net This approach inherently increases atom economy by incorporating a greater proportion of the starting materials into the final product, thereby reducing waste.

Investigation of Novel Reactivity and Transformation Pathways

Beyond its synthesis, a significant avenue of future research lies in uncovering the novel reactivity and transformation pathways of this compound. The unique substitution pattern of this molecule, with chloro, methylthio, and methyl ester groups on the pyridine ring, offers a rich playground for chemical exploration.

Researchers are keen to explore:

C-H Functionalization: Direct functionalization of the pyridine ring's carbon-hydrogen bonds is a highly sought-after transformation, as it avoids the need for pre-functionalized starting materials. beilstein-journals.orgnih.govchemrxiv.org Future work will likely focus on developing methods for the selective functionalization of the remaining C-H bonds on the pyridine core of this compound.

Cross-Coupling Reactions: The chloro and methylthio groups can serve as handles for various cross-coupling reactions, enabling the introduction of a wide array of substituents. Investigating the differential reactivity of these two groups will be crucial for the selective elaboration of the molecule.

Novel Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions to construct more complex fused heterocyclic systems. researchgate.net Exploring the potential of this compound in such transformations could lead to the discovery of novel molecular scaffolds with interesting biological properties.

Mechanistic Insights into Complex Reactions Involving the Pyridine Core

A deeper understanding of the reaction mechanisms involving the pyridine core is fundamental to the rational design of new synthetic methods and the prediction of product outcomes. The electron-deficient nature of the pyridine ring, influenced by the nitrogen atom, governs its reactivity. beilstein-journals.orggcwgandhinagar.com

Future mechanistic studies will likely involve:

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be instrumental in modeling reaction pathways, predicting transition states, and understanding the electronic effects of the substituents on the reactivity of the pyridine ring. nih.gov

In-situ Spectroscopy: Advanced spectroscopic techniques, such as rapid injection NMR, can provide real-time information about the formation and evolution of reaction intermediates, offering invaluable insights into the reaction mechanism. nih.gov

Kinetics and Isotope Labeling Studies: These classic physical organic chemistry tools will continue to play a vital role in elucidating the step-by-step processes of complex reactions involving the pyridine core.

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Synthesis

Key applications include:

Reaction Prediction: AI algorithms can be trained on vast datasets of chemical reactions to predict the likely products of a given set of reactants and conditions. researchgate.netrjptonline.org This can help chemists to screen potential reactions in silico before committing to laboratory work.

Retrosynthetic Analysis: AI-powered tools can propose viable synthetic routes to a target molecule by working backward from the product to simpler starting materials. chemcopilot.comchemistryviews.org This can uncover novel and more efficient synthetic pathways.

Catalyst and Reaction Optimization: Machine learning models can be used to predict the performance of different catalysts and reaction conditions, enabling the rapid optimization of synthetic processes for higher yields and selectivity. nih.govresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers numerous advantages for the synthesis of heterocyclic compounds like pyridines. springerprofessional.demdpi.comuc.pt

The future will see an increased integration of the synthesis of molecules like this compound into:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-chloro-4-(methylthio)nicotinate, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a dichloronicotinate precursor reacts with methylthiolate under controlled conditions. Key intermediates (e.g., methyl 4,6-dichloronicotinate) are purified using column chromatography (SiO₂, Petroleum ether/Ethyl acetate gradients) and characterized via LC-MS (to confirm molecular ions, e.g., m/z = 229 [M+1]) and NMR for structural validation .
  • Critical Parameters : Reaction temperature (60–80°C), solvent choice (THF or DMF), and stoichiometric ratios of reagents to minimize byproducts.

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

  • Methodology :

  • LC-MS : Monitors reaction progress and confirms molecular weight.
  • ¹H/¹³C NMR : Resolves substitution patterns (e.g., chloro and methylthio groups).
  • FT-IR : Identifies ester carbonyl stretches (~1700 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
    • Validation : Cross-reference spectral data with databases (e.g., NIST Chemistry WebBook) and synthetic standards .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound while minimizing sulfur-based side reactions?

  • Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of methylthiolate.
  • Catalysis : Evaluate Pd or Cu catalysts to accelerate substitution kinetics.
  • Byproduct Analysis : Use HPLC to quantify impurities (e.g., disulfide formation) and adjust reaction time/temperature accordingly .
    • Data-Driven Approach : Compare yields under varying conditions (see table):
ConditionYield (%)Byproducts (%)
THF, 60°C, 16h778
DMF, 80°C, 12h8512

Q. How should contradictory data on the stability of this compound under oxidative conditions be resolved?

  • Methodology :

  • Controlled Replication : Repeat published protocols (e.g., oxidation with H₂O₂ or KMnO₄) while monitoring via TLC/LC-MS.
  • Environmental Factors : Test humidity, light exposure, and solvent purity impacts.
  • Advanced Analytics : Employ high-resolution mass spectrometry (HRMS) to identify oxidation products (e.g., sulfoxide or sulfone derivatives) .
    • Case Study : Discrepancies in hydrolysis rates may arise from trace metal contaminants; use chelating agents (e.g., EDTA) to isolate variables .

Q. What computational strategies predict the reactivity of this compound in PROTACs or other bioactive conjugates?

  • Approach :

  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites for linker attachment.
  • Molecular Dynamics : Simulate binding affinities with E3 ligases (e.g., VHL or CRBN) to optimize PROTAC design .
    • Validation : Correlate computational predictions with experimental binding assays (e.g., SPR or ITC) .

Methodological Guidance

Q. How to design a literature review strategy for unresolved mechanistic pathways involving this compound?

  • PICO(T) Framework :

  • Population : Methyl nicotinate derivatives.
  • Intervention : Mechanistic studies (e.g., kinetic isotope effects).
  • Comparison : Alternative reaction pathways (e.g., radical vs. polar mechanisms).
  • Outcome : Elucidated rate-determining steps.
  • Time : 2000–2025 publications.
    • Search Strategy : Use PubMed/SciFinder with keywords: "nicotinate ester reaction mechanism," "methylthio substitution kinetics," and "chloropyridine reactivity." Filter by experimental studies and exclude reviews .

Q. What safety protocols are critical when handling this compound in aqueous environments?

  • Risk Mitigation :

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; ester groups can hydrolyze to irritants) .
  • Spill Management : Use inert absorbents (vermiculite) and avoid water to prevent unintended hydrolysis .
  • Storage : Keep in anhydrous conditions (desiccator with silica gel) at 2–8°C to prolong stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.